molecular formula C20H18F3NO4S B11414337 N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)-3-(trifluoromethyl)benzamide

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)-3-(trifluoromethyl)benzamide

Cat. No.: B11414337
M. Wt: 425.4 g/mol
InChI Key: WVSMVBXJEWOUFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-N-(4-ETHOXYPHENYL)-3-(TRIFLUOROMETHYL)BENZAMIDE is a complex organic compound that features a benzamide core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-N-(4-ETHOXYPHENYL)-3-(TRIFLUOROMETHYL)BENZAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the benzamide core, followed by the introduction of the trifluoromethyl group, the ethoxyphenyl group, and the dihydrothiophenyl group with a sulfone moiety. Common reagents used in these steps include trifluoromethylating agents, ethoxyphenyl halides, and sulfone precursors. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality and purity, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-N-(4-ETHOXYPHENYL)-3-(TRIFLUOROMETHYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the sulfone group or other reducible moieties.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or other reduced forms.

Scientific Research Applications

Chemistry

In chemistry, N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-N-(4-ETHOXYPHENYL)-3-(TRIFLUOROMETHYL)BENZAMIDE can be used as a building block for synthesizing more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activity. Researchers could investigate its interactions with biological targets, such as enzymes or receptors, to understand its effects on cellular processes.

Medicine

In medicine, the compound could be explored for its potential therapeutic properties. Its structure suggests it might interact with specific molecular targets, making it a candidate for drug development.

Industry

In industrial applications, the compound could be used in the development of new materials or as a specialty chemical in various processes.

Mechanism of Action

The mechanism of action of N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-N-(4-ETHOXYPHENYL)-3-(TRIFLUOROMETHYL)BENZAMIDE would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in their activity. The pathways involved might include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-N-(4-ETHOXYPHENYL)-3-(TRIFLUOROMETHYL)BENZAMIDE include other benzamides with different substituents, such as:

  • N-(4-Methoxyphenyl)-3-(trifluoromethyl)benzamide
  • N-(4-Chlorophenyl)-3-(trifluoromethyl)benzamide
  • N-(4-Bromophenyl)-3-(trifluoromethyl)benzamide

Uniqueness

The uniqueness of N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-N-(4-ETHOXYPHENYL)-3-(TRIFLUOROMETHYL)BENZAMIDE lies in its combination of functional groups, which confer specific chemical properties and potential biological activities. The presence of the trifluoromethyl group, ethoxyphenyl group, and sulfone moiety distinguishes it from other benzamides and may result in unique reactivity and applications.

Properties

Molecular Formula

C20H18F3NO4S

Molecular Weight

425.4 g/mol

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)-3-(trifluoromethyl)benzamide

InChI

InChI=1S/C20H18F3NO4S/c1-2-28-18-8-6-16(7-9-18)24(17-10-11-29(26,27)13-17)19(25)14-4-3-5-15(12-14)20(21,22)23/h3-12,17H,2,13H2,1H3

InChI Key

WVSMVBXJEWOUFJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC(=CC=C3)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.